molecular formula C18H19ClN2O B4969766 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride

Cat. No.: B4969766
M. Wt: 314.8 g/mol
InChI Key: KTFGAEYCMVSHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride is a complex organic compound with a unique structure that combines a benzimidazole ring with a phenol group and a prop-2-enyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated using dimethyl sulfate or a similar alkylating agent to introduce the 1,3-dimethyl groups.

    Phenol Group Introduction: The phenol group can be introduced through a substitution reaction, where a suitable phenol derivative reacts with the benzimidazole intermediate.

    Prop-2-enyl Side Chain Addition: The prop-2-enyl side chain is added via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide.

    Formation of the Chloride Salt: Finally, the chloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, including those related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-methoxyphenol;chloride
  • 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-ethoxyphenol;chloride
  • 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-butoxyphenol;chloride

Uniqueness

2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride is unique due to its specific structural features, such as the prop-2-enyl side chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1,3-dimethylbenzimidazol-3-ium-2-yl)-6-prop-2-enylphenol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O.ClH/c1-4-8-13-9-7-10-14(17(13)21)18-19(2)15-11-5-6-12-16(15)20(18)3;/h4-7,9-12H,1,8H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFGAEYCMVSHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=CC(=C3O)CC=C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.